UC-112

Description

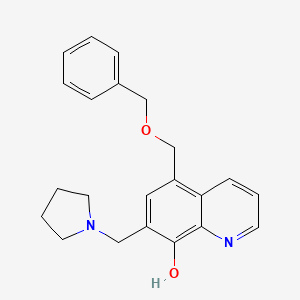

Structure

3D Structure

Properties

IUPAC Name |

5-(phenylmethoxymethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c25-22-18(14-24-11-4-5-12-24)13-19(20-9-6-10-23-21(20)22)16-26-15-17-7-2-1-3-8-17/h1-3,6-10,13,25H,4-5,11-12,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGLGIQQZXSLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of PT-112: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel small molecule therapeutic agent, a first-in-class conjugate of pyrophosphate and platinum, currently under clinical investigation for the treatment of various solid tumors and hematological malignancies.[1][2] Its unique chemical structure confers distinct pharmacokinetic and pharmacodynamic properties, differentiating it from traditional platinum-based chemotherapeutics. This guide provides a comprehensive overview of the core mechanism of action of PT-112, with a focus on its ability to induce immunogenic cell death (ICD), modulate the tumor microenvironment, and exert selective anti-cancer effects.

Core Mechanism: Induction of Immunogenic Cell Death (ICD)

A central tenet of PT-112's mechanism of action is its capacity to induce immunogenic cell death (ICD), a form of regulated cell death that stimulates an anti-tumor immune response.[3][4] This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which act as "danger signals" to activate the innate and adaptive immune systems.

The key DAMPs released upon PT-112 treatment include:

-

Calreticulin (CRT) Exposure: PT-112 induces the translocation of CRT from the endoplasmic reticulum lumen to the cell surface.[1][5] Surface-exposed CRT functions as a potent "eat-me" signal, promoting the phagocytosis of dying tumor cells by dendritic cells (DCs).

-

ATP Secretion: Cancer cells undergoing ICD induced by PT-112 release adenosine triphosphate (ATP) into the extracellular space.[1] This extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells to the tumor microenvironment.

-

High Mobility Group Box 1 (HMGB1) Release: PT-112 treatment leads to the passive release of HMGB1 from the nucleus of dying cells.[1] Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and subsequent T-cell activation.

This coordinated release of DAMPs facilitates the uptake of tumor antigens by DCs, their maturation, and the subsequent priming of tumor-specific T cells, leading to a robust and durable anti-cancer immune response.

Cellular and Molecular Mechanisms

The induction of ICD by PT-112 is a consequence of a multi-faceted attack on cancer cell biology, primarily involving the induction of organelle stress and inhibition of fundamental cellular processes.

Ribosomal Biogenesis Inhibition and Nucleolar Stress

Recent studies have identified the inhibition of ribosomal biogenesis (RiBi) as a key upstream mechanism of PT-112.[4] Treatment with PT-112 leads to nucleolar stress, characterized by the rapid relocation of nucleophosmin (NPM1) from the nucleolus to the nucleoplasm. This disruption of RiBi results in the repression of pathways related to rRNA processing and translation, leading to cell cycle arrest and apoptosis.

Endoplasmic Reticulum (ER) Stress

PT-112 induces ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. A key indicator of ER stress observed following PT-112 treatment is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation is a central event in the Integrated Stress Response (ISR), which can ultimately lead to apoptosis and is a prerequisite for the surface exposure of calreticulin.

Mitochondrial Stress and Oxidative Damage

PT-112 selectively targets cancer cells with mitochondrial deficiencies and those with a glycolytic phenotype.[5] It induces significant mitochondrial stress, characterized by:

-

Increased Reactive Oxygen Species (ROS) Production: PT-112 treatment leads to a substantial increase in mitochondrial ROS.

-

Alteration of Mitochondrial Membrane Potential (ΔΨm): The drug disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical step in the intrinsic apoptotic pathway.

This mitochondrial dysfunction contributes to the overall cellular stress and commitment to apoptosis.

Osteotropism

A notable feature of PT-112 is its osteotropic nature, meaning it preferentially accumulates in bone tissue.[1][4] This property is attributed to its pyrophosphate moiety, which has a high affinity for the hydroxyapatite matrix of bone. This preferential biodistribution makes PT-112 a particularly promising agent for treating cancers that originate in or metastasize to the bone, such as multiple myeloma and metastatic prostate cancer.

Quantitative Data

The cytotoxic activity of PT-112 has been evaluated across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a wide spectrum of sensitivity.

| Cell Line | Histology | IC50 (µM) |

| AGS | Stomach | 0.287 |

| AMO1 | Blood | 0.387 |

| LS513 | Colorectum | 0.825 |

| NCI-H460 | Lung | 1.954 |

| MCF7 | Breast | 2.623 |

| HOS | Bone | 3.953 |

| PC-3 | Prostate | 4.681 |

| A549 | Lung | 5.231 |

| U-2 OS | Bone | 6.872 |

| MDAMB415 | Breast | 222.14 |

Data extracted from Yamazaki et al., Oncoimmunology, 2020.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PT-112, based on published literature.

In Vitro Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3 x 10^4 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of PT-112 (or vehicle control) for 24, 48, or 72 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The absorbance or luminescence is measured, and the IC50 values are calculated by non-linear regression analysis.[6]

Calreticulin (CRT) Exposure Assay (Flow Cytometry)

-

Cell Treatment: Cells are treated with PT-112 at a predetermined concentration (e.g., IC50) for a specified time (e.g., 24-48 hours).

-

Staining: Cells are harvested and stained with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. A viability dye (e.g., DAPI, Propidium Iodide) is also included to distinguish live from dead cells.

-

Flow Cytometry: The percentage of CRT-positive cells within the live cell population is quantified using a flow cytometer.

Extracellular ATP Release Assay

-

Cell Culture and Treatment: Cells are cultured in a 96-well plate and treated with PT-112.

-

Supernatant Collection: At various time points, the cell culture supernatant is collected.

-

ATP Measurement: The concentration of ATP in the supernatant is measured using a luciferin/luciferase-based bioluminescence assay kit according to the manufacturer's instructions.

-

Data Normalization: The amount of ATP released is normalized to the total number of cells or total protein content.

HMGB1 Release Assay (Western Blot)

-

Supernatant and Lysate Collection: Following PT-112 treatment, the cell culture supernatant is collected, and the remaining cells are lysed to obtain the cellular fraction.

-

Protein Concentration: The protein concentration in both the supernatant and cell lysate is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from the supernatant and lysate are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HMGB1.

-

Detection: An appropriate HRP-conjugated secondary antibody is used for detection via chemiluminescence.

Mitochondrial ROS Measurement (MitoSOX Red Staining)

-

Cell Treatment: Adherent or suspension cells are treated with PT-112.

-

Staining: Cells are incubated with MitoSOX™ Red, a fluorescent probe that specifically detects mitochondrial superoxide, for 10-30 minutes at 37°C.

-

Flow Cytometry: The fluorescence intensity of MitoSOX™ Red is measured by flow cytometry to quantify the levels of mitochondrial ROS.

Mitochondrial Membrane Potential (ΔΨm) Assay (TMRE Staining)

-

Cell Treatment: Cells are treated with PT-112 for the desired duration.

-

Staining: The cells are incubated with Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

-

Analysis: The fluorescence intensity of TMRE is measured by flow cytometry or fluorescence microscopy. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

Immunofluorescence for NPM1 Localization

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with PT-112.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody against NPM1, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI.

-

Microscopy: The subcellular localization of NPM1 is visualized using a fluorescence microscope.

Western Blot for Phospho-eIF2α

-

Cell Lysis: Following PT-112 treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the phosphorylated form of eIF2α (at Ser51). A parallel blot is probed with an antibody for total eIF2α as a loading control.

-

Detection: An HRP-conjugated secondary antibody and chemiluminescence are used for detection.

Conclusion

PT-112 represents a novel class of anti-cancer agents with a distinct and multi-faceted mechanism of action. Its ability to induce immunogenic cell death through the induction of ribosomal biogenesis inhibition, ER stress, and mitochondrial dysfunction, coupled with its preferential accumulation in bone, positions it as a promising therapeutic for a range of malignancies. The ongoing and planned clinical trials will further elucidate its clinical utility, both as a monotherapy and in combination with other immunomodulatory agents. The detailed understanding of its core mechanisms provides a strong rationale for its continued development and exploration in oncology.

References

- 1. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospho-eIF2α (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

PT-112: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Novel Platinum-Based Anticancer Agent

PT-112, also known as Imifoplatin, is a next-generation platinum-based chemotherapeutic agent belonging to the phosphaplatin family.[1][2] It is distinguished from conventional platinum drugs by its unique chemical structure and mechanism of action, which allow it to overcome common resistance pathways and exhibit a more favorable safety profile.[1] This technical guide provides a comprehensive overview of PT-112, including its chemical structure, physicochemical and pharmacological properties, and the signaling pathways it modulates, with a focus on data relevant to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

PT-112 is a platinum(II) complex where the platinum ion is chelated by both a diaminocyclohexane moiety and a pyrophosphate ligand.[3] This pyrophosphate component is crucial to its unique biological properties, including its tendency to accumulate in bones (osteotropism).[4][5]

Table 1: Chemical and Physicochemical Properties of PT-112

| Property | Value | Reference |

| IUPAC Name | (1R,2R)-cyclohexane-1,2-diamine;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(2+) | [1] |

| Synonyms | Imifoplatin | [2] |

| CAS Number | 1339960-28-9 | [1][2] |

| Molecular Formula | C6H16N2O7P2Pt | [1][2] |

| Molecular Weight | 485.23 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [1][2] |

| SMILES | C1CC--INVALID-LINK--N">C@HN.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2] | [1] |

| InChI Key | SCMHTXQHAHWVSX-BNTLRKBRSA-L | [1] |

| LogP | 1.677 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 2 | [1] |

Pharmacological Properties and Mechanism of Action

Unlike traditional platinum-based drugs that primarily exert their cytotoxic effects by binding to DNA, PT-112's mechanism of action is distinct and multifaceted.[1] It is a potent inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[3][4][6]

Table 2: Summary of Pharmacological Properties of PT-112

| Property | Description | Reference |

| Antineoplastic Activity | Demonstrates broad anti-tumor effects in various cancer cell lines and xenograft models.[2][3] | [2][3] |

| Mechanism of Action | Induces immunogenic cell death (ICD) through endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[6] It is also an inhibitor of ribosomal biogenesis.[5][6] | [5][6] |

| Cell Cycle Effects | Induces S/G2 phase cell cycle arrest. | [1] |

| Drug Resistance | Overcomes resistance mechanisms associated with conventional platinum-based chemotherapeutics.[1] | [1] |

| Pharmacokinetics | Exhibits a tendency to accumulate in the lungs, liver, and bones in preclinical models.[3] | [3] |

| Clinical Development | Has undergone Phase I and is in Phase II clinical trials for various advanced solid tumors, including prostate cancer and thymic epithelial tumors.[4][6] | [4][6] |

The induction of ICD by PT-112 is a key feature of its therapeutic potential. This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which then activate an adaptive immune response against the tumor.[5][6]

Caption: Signaling pathway of PT-112 leading to immunogenic cell death.

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the activity of PT-112.

In Vitro Cell Proliferation Assay

This protocol is a general guideline for assessing the dose-dependent inhibitory effect of PT-112 on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., HCT116, CT26) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.

-

Drug Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of PT-112 (e.g., ranging from 0.287 to 222.14 µM) or a vehicle control.[2]

-

Incubation: The plates are incubated for a specified period, typically 72 hours.[2]

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT or MTS assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the drug concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PT-112 in a mouse model.

-

Animal Models: Immunocompromised or syngeneic mice are used, depending on the research question.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., CT26 or MC38) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using a standard formula (e.g., (length x width^2) / 2).

-

Drug Administration: Once tumors reach a specified average size, the mice are randomized into treatment and control groups. PT-112 is administered, typically via intravenous (i.v.) injection, at a specified dose and schedule (e.g., 90 mg/kg, once weekly).[2]

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Overall survival may also be assessed.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Caption: A representative experimental workflow for the evaluation of PT-112.

References

- 1. Imifoplatin (PT-112) | Apoptosis | 1339960-28-9 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours [pubmed.ncbi.nlm.nih.gov]

- 5. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]

- 6. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]

The Rise of PT-112: A Technical Guide to a Novel Immunogenic Cell Death Inducer in Oncology

New York, NY - A novel platinum-pyrophosphate conjugate, PT-112, is carving a new path in oncology by selectively inducing immunogenic cell death (ICD) in cancer cells, thereby activating the patient's own immune system to fight the disease. This in-depth guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of PT-112 for researchers, scientists, and drug development professionals.

Discovery and Core Mechanism

PT-112 was developed by Promontory Therapeutics, founded in 2010 as Phosplatin Therapeutics, following a license agreement with Ohio University for a family of anti-cancer compounds.[1] It is a first-in-class small molecule that conjugates a platinum core with a pyrophosphate moiety.[2][3][4] This unique structure contributes to its distinct mechanism of action and favorable biodistribution. A key feature of PT-112 is its osteotropism, the propensity to accumulate in bone tissue, making it a promising agent for cancers that originate in or metastasize to the bone.[5][6][7]

The primary anti-cancer mechanism of PT-112 is the inhibition of ribosomal biogenesis (RiBi), a fundamental process for cell growth and proliferation that is often dysregulated in cancer.[5][8][9][10] This inhibition leads to nucleolar stress and subsequently triggers a cascade of events within the cancer cell, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[10][11][12] These cellular stresses culminate in immunogenic cell death (ICD), a form of apoptosis that alerts the immune system to the presence of cancerous cells.[2][3][5][12][13]

The induction of ICD by PT-112 is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "find me" and "eat me" signals for the immune system.[2][3][10] Key DAMPs released upon PT-112 treatment include:

-

Calreticulin (CRT) : Translocates to the cancer cell surface, acting as a potent "eat me" signal for dendritic cells.[2][13]

-

Adenosine Triphosphate (ATP) : Secreted into the tumor microenvironment, serving as a "find me" signal to attract immune cells.[2]

-

High Mobility Group Box 1 (HMGB1) : Released from the nucleus of dying cancer cells, it further promotes inflammation and an anti-tumor immune response.[2]

These DAMPs stimulate dendritic cells, which in turn recruit and activate T-cells to infiltrate the tumor microenvironment, leading to a targeted and potentially durable anti-cancer immune response.[5]

Preclinical and Clinical Development

PT-112 has demonstrated broad anti-cancer activity in preclinical models and a manageable safety profile in clinical trials.

In Vitro Cytotoxicity

PT-112 has shown cytostatic and cytotoxic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study involving 121 human cancer cell lines are summarized below.

| Cancer Type | Number of Cell Lines | Mean IC50 (µM) ± SEM | IC50 Range (µM) |

| Breast | 17 | 45.42 ± 15.31 | 0.86 - 222.14 |

| CNS | 10 | 18.06 ± 6.07 | 1.13 - 61.12 |

| Colon | 11 | 22.39 ± 6.94 | 0.69 - 80.89 |

| Leukemia | 6 | 12.33 ± 6.30 | 1.48 - 41.38 |

| Lung | 17 | 30.58 ± 7.74 | 0.99 - 117.91 |

| Melanoma | 10 | 25.85 ± 9.07 | 0.81 - 89.67 |

| Ovarian | 7 | 11.23 ± 3.99 | 1.16 - 29.81 |

| Prostate | 5 | 13.98 ± 5.92 | 1.94 - 33.72 |

| Renal | 8 | 21.05 ± 8.84 | 0.59 - 76.53 |

| All Cell Lines | 121 | 26.96 ± 2.91 | 0.29 - 222.14 |

Clinical Trials

PT-112 has been evaluated in multiple clinical trials, demonstrating safety and signs of efficacy in heavily pre-treated patient populations.

Phase 1 Dose-Escalation Study (NCT02266745)

This first-in-human study enrolled 66 patients with advanced solid tumors and established the safety profile and recommended Phase 2 dose (RP2D) of PT-112.[8]

| Parameter | Value |

| Number of Patients | 66 |

| Dose Levels Tested | 11 (12 mg/m² to 420 mg/m²) |

| Recommended Phase 2 Dose (RP2D) | 360 mg/m² |

| Administration Schedule | Intravenously on days 1, 8, and 15 of a 28-day cycle |

| Most Common Treatment-Related Adverse Events | Fatigue (35%), Nausea (24%), Peripheral Neuropathy (21%) |

Phase 2 Study in Metastatic Castration-Resistant Prostate Cancer (mCRPC) (NCT02266745)

This ongoing study is evaluating the efficacy and safety of PT-112 in patients with late-stage mCRPC. The trial has completed enrollment of 109 patients.[14]

| Parameter | Arm 1 | Arm 2 | Arm 3 |

| Dosing Schedule | 360 mg/m² Days 1 & 15 (28-day cycle) | 250 mg/m² Days 1 & 15 (28-day cycle) | 360 mg/m² Days 1 & 15 (Cycle 1), then 250 mg/m² Day 15 (subsequent cycles) |

| Median Overall Survival | 10 months (preliminary) | ||

| Median Radiographic Progression-Free Survival | 3 months (preliminary) | ||

| Circulating Tumor Cell (CTC) Conversion | 63% (12/19 patients) |

Following a successful end-of-phase 2 meeting with the FDA, a registrational Phase 3 study of PT-112 monotherapy in mCRPC is being planned.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PT-112 and a general workflow for its preclinical evaluation.

Caption: PT-112 signaling pathway leading to immunogenic cell death.

Caption: General workflow for preclinical evaluation of PT-112.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of PT-112.

In Vitro Cytotoxicity Assay (IC50 Determination)

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of PT-112 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercial DNA-based test or a metabolic assay (e.g., MTT or CellTiter-Glo).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Calreticulin (CRT) Surface Exposure Assay

-

Cell Treatment: Cancer cells are treated with PT-112 at a predetermined concentration and for a specific duration.

-

Cell Staining: Cells are harvested and stained with a fluorescently labeled antibody specific for calreticulin. A viability dye (e.g., propidium iodide) is included to exclude dead cells.

-

Flow Cytometry: The percentage of cells with surface CRT exposure is quantified using a flow cytometer.

ATP Release Assay

-

Cell Culture and Treatment: Cells are cultured in a 96-well plate and treated with PT-112.

-

Supernatant Collection: The cell culture supernatant is collected at various time points post-treatment.

-

Bioluminescence Assay: The amount of ATP in the supernatant is quantified using a luciferase-based bioluminescence assay kit. The light output is measured with a luminometer and is proportional to the ATP concentration.

HMGB1 Release Assay

-

Supernatant Collection: Similar to the ATP release assay, cell culture supernatants are collected after PT-112 treatment.

-

ELISA: The concentration of HMGB1 in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for HMGB1.

Mitochondrial Stress Assessment

-

Mitochondrial Reactive Oxygen Species (ROS) Measurement:

-

Cells are treated with PT-112.

-

Cells are then incubated with a mitochondria-specific ROS indicator, such as MitoSOX™ Red.

-

The fluorescence intensity, which is proportional to the amount of mitochondrial ROS, is measured by flow cytometry.

-

-

Mitochondrial Membrane Potential (ΔΨm) Measurement:

-

Following PT-112 treatment, cells are stained with a potentiometric dye, such as DiOC6(3).

-

A decrease in fluorescence intensity, indicating mitochondrial membrane depolarization, is quantified by flow cytometry.

-

Ribosome Biogenesis Inhibition Assay

-

Western Blot for Ribosomal Protein Translocation:

-

Cells are treated with PT-112.

-

Cellular fractions (cytoplasmic and nuclear) are isolated.

-

The levels of ribosomal proteins, such as RPL5 and RPL11, in each fraction are analyzed by Western blotting to observe their translocation, which is indicative of nucleolar stress and RiBi inhibition.

-

-

eIF2α Phosphorylation Analysis:

-

Whole-cell lysates are prepared from PT-112-treated and untreated cells.

-

The levels of phosphorylated eIF2α (a marker of ER stress) and total eIF2α are determined by Western blotting using specific antibodies. An increase in the ratio of phosphorylated to total eIF2α indicates the induction of ER stress.

-

Conclusion and Future Directions

PT-112 represents a promising new class of anti-cancer agents that leverages the patient's immune system to combat malignancies. Its unique mechanism of action, centered on the inhibition of ribosome biogenesis and the induction of immunogenic cell death, sets it apart from traditional platinum-based chemotherapies. The favorable safety profile and encouraging signs of clinical activity, particularly in cancers with bone involvement, warrant its continued development. The planned Phase 3 trial in mCRPC will be a critical step in establishing the clinical utility of PT-112. Further research into predictive biomarkers and rational combination therapies will be essential to fully realize the potential of this innovative therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Bioluminescence detection of ATP release mechanisms in epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calreticulin Release at an Early Stage of Death Modulates the Clearance by Macrophages of Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Human/Mouse HMGB1 ELISA Kit Elisa Kit KE00343 | Proteintech [ptglab.com]

- 8. Immunogenic calreticulin exposure occurs through a phylogenetically conserved stress pathway involving the chemokine CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. ibl-international.com [ibl-international.com]

- 12. rdw.rowan.edu [rdw.rowan.edu]

- 13. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

PT-112's Role in Inhibiting Ribosomal Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel small molecule pyrophosphate-platinum conjugate demonstrating promising anti-cancer activity in both preclinical models and clinical trials.[1][2] Its unique chemical structure confers a distinct mechanism of action compared to traditional platinum-based chemotherapeutics, which primarily induce DNA damage.[3] A growing body of evidence indicates that a core component of PT-112's efficacy lies in its ability to inhibit ribosomal biogenesis (RiBi), a fundamental cellular process often dysregulated in cancer.[4][5] This targeted disruption of ribosome production triggers a cascade of cellular stresses, ultimately leading to immunogenic cell death (ICD) and the stimulation of an anti-tumor immune response.[6]

This technical guide provides an in-depth exploration of PT-112's role in inhibiting ribosomal biogenesis, detailing its mechanism of action, downstream cellular consequences, and the experimental methodologies used to elucidate these effects.

The Core Mechanism: Inhibition of Ribosomal Biogenesis

The primary mechanism through which PT-112 exerts its anti-cancer effects is the induction of nucleolar stress, leading to the inhibition of ribosomal biogenesis.[5][7] The nucleolus is the primary site of ribosome production, a complex process that is highly upregulated in rapidly proliferating cancer cells to meet the demands of increased protein synthesis.

Induction of Nucleolar Stress

PT-112 treatment leads to rapid changes in the localization of key nucleolar proteins, a hallmark of nucleolar stress.[5] A prominent example is the relocation of Nucleophosmin (NPM1) from the nucleolus to the nucleoplasm.[5] This event is a critical indicator of disrupted ribosomal biogenesis.

Repression of Ribosomal RNA (rRNA) Processing and Translation

Nascent RNA sequencing of cancer cells treated with PT-112 reveals a statistically significant repression of pathways associated with ribosomal biogenesis, rRNA processing, and translation.[7] This indicates that PT-112 interferes with the transcriptional machinery responsible for producing the core components of ribosomes. The reduced expression of numerous ribosomal protein genes is a consistent finding across various cancer cell lines treated with PT-112.[5]

Downstream Cellular Effects of Ribosomal Biogenesis Inhibition

The inhibition of ribosomal biogenesis by PT-112 is not an isolated event but rather the initiator of a signaling cascade that culminates in cancer cell death.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of ribosome production and the subsequent imbalance in protein synthesis lead to the accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This activates the Unfolded Protein Response (UPR), a trio of signaling pathways mediated by the sensor proteins PERK, IRE1, and ATF6.[8][9] The UPR initially aims to restore cellular homeostasis, but prolonged activation, as induced by PT-112, shifts the balance towards apoptosis.

Mitochondrial Stress

PT-112 treatment also induces significant mitochondrial stress, characterized by:

-

Increased Reactive Oxygen Species (ROS) Production: Flow cytometry analysis using probes like MitoSOX reveals a time-dependent increase in mitochondrial ROS levels.

-

Altered Mitochondrial Membrane Potential: Changes in mitochondrial membrane integrity are observed following PT-112 exposure.

-

Morphological Changes: Electron microscopy can reveal alterations in mitochondrial structure.

This mitochondrial dysfunction contributes to the pro-apoptotic signaling cascade initiated by PT-112.

Inhibition of Oncogenic Signaling

PT-112 has been shown to significantly inhibit key oncogenic pathways, including those driven by c-Myc and NF-κB.[5] c-Myc is a master regulator of cell growth and proliferation and is known to drive ribosome biogenesis. By inhibiting this pathway, PT-112 further disrupts the cellular machinery required for cancer cell survival and proliferation.

Immunogenic Cell Death (ICD)

The culmination of PT-112-induced cellular stresses is a form of programmed cell death known as immunogenic cell death (ICD).[6] Unlike traditional apoptosis, which is immunologically silent, ICD is characterized by the release of damage-associated molecular patterns (DAMPs) that alert the immune system to the presence of dying cancer cells. This process stimulates an adaptive anti-cancer immune response, potentially leading to long-term tumor control.

Quantitative Data: Cytotoxic Activity of PT-112

PT-112 has demonstrated broad-spectrum cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of exposure are summarized in the table below.[3]

| Cancer Type | Cell Line | IC50 (µM) |

| Bladder | 5637 | 10.3 ± 1.5 |

| T24 | 13.1 ± 1.9 | |

| Breast | BT-549 | 2.9 ± 0.4 |

| HS 578T | 4.5 ± 0.7 | |

| MCF7 | 11.2 ± 1.6 | |

| MDA-MB-231 | 3.8 ± 0.6 | |

| MDA-MB-468 | 6.2 ± 0.9 | |

| T-47D | 9.7 ± 1.4 | |

| CNS | SF-268 | 5.4 ± 0.8 |

| SF-295 | 7.1 ± 1.1 | |

| SF-539 | 6.8 ± 1.0 | |

| SNB-19 | 8.3 ± 1.2 | |

| SNB-75 | 9.1 ± 1.3 | |

| U251 | 6.5 ± 1.0 | |

| Colon | COLO 205 | 4.9 ± 0.7 |

| HCT-116 | 6.7 ± 1.0 | |

| HCT-15 | 8.1 ± 1.2 | |

| HT29 | 7.5 ± 1.1 | |

| KM12 | 5.8 ± 0.9 | |

| SW-620 | 6.3 ± 0.9 | |

| Leukemia | CCRF-CEM | 1.8 ± 0.3 |

| HL-60(TB) | 2.5 ± 0.4 | |

| K-562 | 3.1 ± 0.5 | |

| MOLT-4 | 2.2 ± 0.3 | |

| RPMI-8226 | 4.7 ± 0.7 | |

| SR | 3.9 ± 0.6 | |

| Melanoma | LOX IMVI | 4.2 ± 0.6 |

| MALME-3M | 5.6 ± 0.8 | |

| M14 | 6.9 ± 1.0 | |

| SK-MEL-2 | 7.8 ± 1.1 | |

| SK-MEL-28 | 8.7 ± 1.3 | |

| SK-MEL-5 | 9.5 ± 1.4 | |

| UACC-257 | 6.1 ± 0.9 | |

| UACC-62 | 5.2 ± 0.8 | |

| Non-Small Cell Lung | A549/ATCC | 8.9 ± 1.3 |

| EKVX | 10.1 ± 1.5 | |

| HOP-62 | 7.3 ± 1.1 | |

| HOP-92 | 6.4 ± 0.9 | |

| NCI-H226 | 9.8 ± 1.4 | |

| NCI-H23 | 8.4 ± 1.2 | |

| NCI-H322M | 7.9 ± 1.1 | |

| NCI-H460 | 5.7 ± 0.8 | |

| NCI-H522 | 11.5 ± 1.7 | |

| Ovarian | IGROV1 | 4.8 ± 0.7 |

| OVCAR-3 | 6.6 ± 1.0 | |

| OVCAR-4 | 5.9 ± 0.9 | |

| OVCAR-5 | 7.2 ± 1.1 | |

| OVCAR-8 | 8.0 ± 1.2 | |

| SK-OV-3 | 9.2 ± 1.3 | |

| Prostate | PC-3 | 7.7 ± 1.1 |

| DU-145 | 8.8 ± 1.3 | |

| Renal | 786-0 | 6.0 ± 0.9 |

| A498 | 7.4 ± 1.1 | |

| ACHN | 8.2 ± 1.2 | |

| CAKI-1 | 9.4 ± 1.4 | |

| RXF 393 | 5.3 ± 0.8 | |

| SN12C | 6.8 ± 1.0 | |

| TK-10 | 10.7 ± 1.6 | |

| UO-31 | 8.6 ± 1.3 |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of PT-112 on ribosomal biogenesis and downstream cellular processes.

Nascent RNA Sequencing

Objective: To quantify changes in the transcription of newly synthesized RNA, particularly rRNA and ribosomal protein-encoding mRNAs, following PT-112 treatment.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., non-small cell lung, prostate, and renal cell carcinoma) are cultured to ~80% confluency and treated with PT-112 at a predetermined concentration (e.g., 10 µM) or vehicle control for specified time points (e.g., 1 and 6 hours).

-

Nascent RNA Labeling: Cells are incubated with a uridine analog, such as 5-ethynyluridine (EU) or 4-thiouridine (4sU), which is incorporated into newly transcribed RNA.

-

Cell Lysis and RNA Isolation: Cells are harvested, and total RNA is isolated using a suitable method (e.g., TRIzol reagent).

-

Click Chemistry-based Biotinylation (for EU-labeled RNA): The alkyne group on the incorporated EU is reacted with a biotin-azide molecule via a copper-catalyzed click reaction.

-

Affinity Purification: Biotinylated nascent RNA is captured and purified using streptavidin-coated magnetic beads.

-

Library Preparation: The purified nascent RNA is used to construct a sequencing library. This typically involves fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Next-Generation Sequencing: The library is sequenced on a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by PT-112 treatment. Pathway analysis tools are used to identify enrichment of specific biological processes, such as ribosomal biogenesis and rRNA processing.

Immunofluorescence for NPM1 Relocation

Objective: To visualize and quantify the translocation of NPM1 from the nucleolus to the nucleoplasm as a marker of nucleolar stress.

Methodology:

-

Cell Culture and Treatment: Prostate cancer cells (or other relevant cell lines) are seeded onto glass coverslips and treated with PT-112 (e.g., 10 µM) or vehicle control for various time points (e.g., 8, 16, 24 hours).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for NPM1.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: The nucleus is counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted onto microscope slides.

-

Confocal Microscopy: Images are acquired using a confocal microscope. Z-stacks are often collected to obtain a three-dimensional view of the cells.

-

Image Analysis and Quantification: The fluorescence intensity of NPM1 in the nucleolus versus the nucleoplasm is quantified using image analysis software. The ratio of nucleoplasmic to nucleolar fluorescence is calculated to determine the extent of NPM1 relocation.

Western Blot for ER Stress Markers

Objective: To detect the upregulation of key protein markers of the Unfolded Protein Response.

Methodology:

-

Cell Culture and Treatment: Cells are treated with PT-112 or a vehicle control for desired time points.

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for ER stress markers such as GRP78 (BiP), ATF6, and phosphorylated eIF2α. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Flow Cytometry for Mitochondrial Stress

Objective: To quantify mitochondrial reactive oxygen species (ROS) and mitochondrial mass.

Methodology:

-

Cell Culture and Treatment: Cells are treated with PT-112 or a vehicle control.

-

Staining for Mitochondrial ROS: Cells are incubated with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX™ Red.

-

Staining for Mitochondrial Mass: In a separate experiment, cells are stained with a dye that accumulates in mitochondria regardless of membrane potential, such as MitoTracker™ Green, to measure mitochondrial mass.

-

Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell population is calculated and compared between treated and control groups to determine the relative levels of mitochondrial ROS and mitochondrial mass.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Nucleophosmin mutations alter its nucleolar localization by impairing G-quadruplex binding at ribosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. functional-inhibition-of-c-myc-using-novel-inhibitors-identified-through-hot-spot-targeting - Ask this paper | Bohrium [bohrium.com]

- 3. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Mammalian Nascent RNA for Long Read Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-cell nascent RNA sequencing unveils coordinated global transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. embopress.org [embopress.org]

- 9. researchgate.net [researchgate.net]

Foundational Research on PT-112's Anti-Cancer Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel small molecule pyrophosphate-platinum conjugate demonstrating a unique pleiotropic mechanism of action in oncology.[1] Unlike traditional platinum-based chemotherapies, PT-112's anti-cancer effects are primarily mediated through the induction of immunogenic cell death (ICD), leading to the activation of a robust and durable anti-tumor immune response.[2][3] This technical guide provides an in-depth overview of the foundational preclinical research that has elucidated the core anti-cancer effects of PT-112, with a focus on its mechanism of action, quantitative efficacy data, and the detailed experimental protocols used in these seminal studies.

Core Mechanism of Action: Induction of Immunogenic Cell Death (ICD)

The primary anti-cancer mechanism of PT-112 revolves around its ability to induce immunogenic cell death (ICD).[2][3] ICD is a unique form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "eat me" and "find me" signals to recruit and activate antigen-presenting cells (APCs), such as dendritic cells (DCs).[2][3] This, in turn, leads to the priming of T cells and the generation of a systemic anti-tumor immune response.[2][3]

The induction of ICD by PT-112 is a multi-faceted process involving several key cellular stress pathways:

-

Ribosomal Biogenesis (RiBi) Inhibition: PT-112 has been shown to rapidly inhibit ribosomal biogenesis, a critical process for protein synthesis and cell growth that is often upregulated in cancer cells.[4] This inhibition is a central and early event in PT-112's mechanism of action.

-

Endoplasmic Reticulum (ER) Stress: The disruption of protein synthesis and folding homeostasis by PT-112 leads to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.

-

Mitochondrial Dysfunction: PT-112 induces significant mitochondrial stress, characterized by the generation of reactive oxygen species (ROS), alterations in mitochondrial membrane potential, and changes in mitochondrial morphology.[5][6]

These interconnected stress pathways converge to induce the hallmarks of ICD, including the surface exposure of calreticulin (CRT), the release of ATP, and the secretion of high mobility group box 1 (HMGB1).[2][3]

Signaling Pathway of PT-112-Induced Immunogenic Cell Death

Caption: PT-112 induces ICD through RiBi inhibition, ER stress, and mitochondrial dysfunction.

Quantitative In Vitro Efficacy

The cytotoxic activity of PT-112 has been evaluated against a broad panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values after 72 hours of exposure, as reported in the supplementary materials of Yamazaki et al., Oncoimmunology, 2020.[2]

Table 1: PT-112 IC50 Values in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| AMO1 | Multiple Myeloma | 0.387 |

| H929 | Multiple Myeloma | 0.542 |

| RPMI-8226 | Multiple Myeloma | 0.615 |

| U266B1 | Multiple Myeloma | 0.987 |

| MOLP-8 | Multiple Myeloma | 1.254 |

| MM.1S | Multiple Myeloma | 1.563 |

| K562 | Leukemia | 2.331 |

| Jurkat | Leukemia | 3.112 |

| HL-60(TB) | Leukemia | 4.558 |

| CCRF-CEM | Leukemia | 5.623 |

Table 2: PT-112 IC50 Values in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Prostate Cancer | ||

| LNCaP clone FGC | Prostate Cancer | 1.72 |

| PC-3 | Prostate Cancer | 5.247 |

| 22Rv1 | Prostate Cancer | 6.565 |

| Lung Cancer | ||

| NCI-H522 | Lung Cancer | 1.221 |

| A549 | Lung Cancer | 2.876 |

| NCI-H460 | Lung Cancer | 3.456 |

| HOP-92 | Lung Cancer | 4.112 |

| HOP-62 | Lung Cancer | 5.987 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 2.623 |

| T-47D | Breast Cancer | 3.124 |

| HS 578T | Breast Cancer | 4.553 |

| MDA-MB-231 | Breast Cancer | 6.765 |

| BT-549 | Breast Cancer | 8.991 |

| Colorectal Cancer | ||

| LS513 | Colorectal Cancer | 0.825 |

| HCT-116 | Colorectal Cancer | 1.543 |

| HT29 | Colorectal Cancer | 2.331 |

| COLO 205 | Colorectal Cancer | 3.987 |

| SW-620 | Colorectal Cancer | 5.112 |

| Other Solid Tumors | ||

| AGS | Gastric Cancer | 0.287 |

| SK-MEL-5 | Melanoma | 1.614 |

| HT1080 | Fibrosarcoma | 2.363 |

| HOS | Osteosarcoma | 3.953 |

| A253 | Salivary Gland | 3.877 |

| OVCAR-3 | Ovarian Cancer | 4.221 |

| UO-31 | Renal Cancer | 4.887 |

| SF-295 | Glioblastoma | 6.223 |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of PT-112.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PT-112 in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: PT-112 is serially diluted in culture medium and added to the cells at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with PT-112 for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assessment: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Immunogenic Cell Death (ICD) Marker Analysis

Objective: To quantify the cell surface exposure of calreticulin, a key "eat-me" signal in ICD.

Methodology:

-

Cell Treatment: Cancer cells are treated with PT-112 at a predetermined concentration (e.g., 2x IC50) for various time points (e.g., 4, 8, 24 hours).

-

Cell Harvesting and Staining:

-

Cells are harvested gently using a non-enzymatic cell dissociation solution.

-

Cells are washed with ice-cold PBS and resuspended in FACS buffer (PBS with 1% BSA).

-

Cells are incubated with an anti-calreticulin antibody (e.g., rabbit anti-CRT, clone EPR3924, Abcam) or an isotype control antibody for 30 minutes on ice.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 30 minutes on ice in the dark.

-

A viability dye (e.g., DAPI or Propidium Iodide) is added to exclude dead cells from the analysis.

-

-

Flow Cytometry Analysis:

-

Samples are acquired on a flow cytometer.

-

The percentage of CRT-positive cells within the live cell population is determined using appropriate gating strategies.

-

Objective: To measure the release of ATP, a "find-me" signal, from PT-112-treated cells.

Methodology:

-

Cell Treatment: Cells are treated with PT-112 as described for the CRT exposure assay.

-

Supernatant Collection: At the desired time points, the cell culture supernatant is collected and centrifuged to remove any detached cells.

-

ATP Quantification: The concentration of ATP in the supernatant is measured using a luciferin-luciferase-based ATP determination kit (e.g., ATPlite Luminescence Assay System, PerkinElmer) according to the manufacturer's instructions.

-

Data Analysis: Luminescence is measured using a luminometer, and the ATP concentration is calculated based on a standard curve.

Objective: To detect the release of HMGB1, another important DAMP, into the cell culture medium.

Methodology:

-

Protein Precipitation from Supernatant:

-

Supernatants from PT-112-treated and control cells are collected.

-

Proteins in the supernatant are precipitated using trichloroacetic acid (TCA) or acetone.

-

-

Western Blotting:

-

The precipitated proteins are resuspended in Laemmli sample buffer, boiled, and separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with a primary antibody against HMGB1 (e.g., rabbit anti-HMGB1, clone D3E5, Cell Signaling Technology).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of PT-112 in a preclinical animal model.

Methodology:

-

Tumor Cell Implantation:

-

Syngeneic mouse cancer cells (e.g., CT26 colon carcinoma or 4T1 breast cancer cells) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).

-

-

Tumor Growth Monitoring:

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2.

-

-

Drug Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

-

PT-112 is administered intravenously (IV) or intraperitoneally (IP) at a predetermined dose and schedule. The control group receives a vehicle control.

-

-

Efficacy Assessment:

-

Tumor growth is monitored throughout the study.

-

At the end of the study, tumors are excised and weighed.

-

Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

-

-

Immunophenotyping (Optional):

-

Tumors and spleens can be harvested and processed to single-cell suspensions for flow cytometric analysis of immune cell infiltration (e.g., CD4+ and CD8+ T cells, dendritic cells, myeloid-derived suppressor cells).

-

Experimental Workflow for In Vivo Efficacy and Immune Analysis

Caption: Workflow for assessing PT-112's in vivo efficacy and immune effects.

Conclusion

The foundational research on PT-112 has established its unique mechanism of action centered on the induction of immunogenic cell death. This is driven by a cascade of cellular events, including the inhibition of ribosomal biogenesis, ER stress, and mitochondrial dysfunction. The broad in vitro cytotoxicity against a wide range of cancer cell lines, coupled with significant in vivo tumor growth inhibition and the stimulation of an anti-tumor immune response, underscores the potential of PT-112 as a novel immunotherapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon these foundational findings. The continued exploration of PT-112's pleiotropic effects holds promise for the development of new and effective cancer treatment strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rarecancernews.com [rarecancernews.com]

- 5. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

PT-112's Pyrophosphate Moiety: A Technical Guide to its Core Role in Osteotropism

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel small molecule conjugate of pyrophosphate and a platinum(II) moiety, currently under clinical development for the treatment of various cancers, particularly those with bone involvement.[1][2][3] Its unique chemical structure confers a dual mechanism of action: the platinum component induces immunogenic cell death (ICD) in cancer cells, while the pyrophosphate moiety is responsible for its remarkable osteotropism, or bone-seeking property.[2][4] This technical guide provides an in-depth exploration of the core relationship between PT-112's pyrophosphate component and its preferential accumulation in bone tissue, a critical feature for treating primary bone cancers and metastases.

The Pyrophosphate Moiety and Osteotropism

The propensity of PT-112 to accumulate in bone is attributed to its pyrophosphate (PPi) moiety.[2][4] Pyrophosphate is an endogenous molecule involved in bone metabolism, acting as a regulator of mineralization.[5] The structural similarity of the pyrophosphate ligand in PT-112 to bisphosphonates, a class of drugs known for their high bone affinity, is believed to be the primary driver of its osteotropism.[4] This targeted delivery allows for higher concentrations of the cytotoxic platinum payload to be delivered directly to the site of bone tumors, potentially increasing efficacy while minimizing systemic toxicity.

Biodistribution of PT-112

Preclinical studies in mouse models have consistently demonstrated the preferential accumulation of PT-112 in bone tissue compared to other organs. Imaging studies have shown high concentrations of PT-112 in the bone, as well as in the kidney and liver, which are involved in its clearance.[4] While precise, comprehensive quantitative data from a single source is not publicly available, evidence from multiple studies supports this targeted distribution.

| Tissue | Relative Concentration | Method of Analysis | Reference |

| Bone | High | Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) | [4] |

| Kidney | High | Not Specified | [4] |

| Liver | High | Not Specified | [4] |

| Lung | Moderate | Not Specified | [4] |

Mechanism of Action in the Bone Microenvironment

Once localized to the bone, PT-112 exerts its anti-cancer effects through the induction of immunogenic cell death (ICD).[2][6] This process is initiated by the platinum component of the molecule and involves the generation of endoplasmic reticulum (ER) stress and mitochondrial dysfunction within the cancer cells.[7]

Key Events in PT-112-Induced Immunogenic Cell Death:

-

ER Stress: PT-112 induces the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key indicator of ER stress and activation of the integrated stress response (ISR).[7]

-

Mitochondrial Dysfunction: The drug causes an increase in mitochondrial mass, production of reactive oxygen species (ROS), and changes in mitochondrial membrane polarization. This leads to the release of mitochondrial DNA into the cytosol, a potent immunogenic signal.[7]

-

Damage-Associated Molecular Patterns (DAMPs) Release: The cellular stress induced by PT-112 leads to the surface exposure of calreticulin and the release of ATP and high mobility group box 1 (HMGB1).[2][6] These DAMPs act as "eat me" signals, promoting the engulfment of dying cancer cells by dendritic cells and stimulating an anti-tumor immune response.

Interaction with Bone Cells

The pyrophosphate moiety of PT-112 not only targets the drug to the bone but may also influence the bone microenvironment directly. Pyrophosphate is known to inhibit bone mineralization and can affect the function of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). While the specific effects of PT-112 on these cells are still under investigation, it is hypothesized that the local high concentration of the pyrophosphate conjugate could modulate bone remodeling processes, which are often dysregulated in the presence of bone metastases.

Signaling Pathways

The precise signaling pathways governing the uptake of PT-112 by bone cells and its subsequent anti-tumor activity are multifaceted and likely involve a combination of pyrophosphate-mediated targeting and platinum-induced stress responses.

References

- 1. researchgate.net [researchgate.net]

- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]

The Pleiotropic Effects of PT-112: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel small-molecule conjugate of platinum and pyrophosphate currently under clinical investigation for the treatment of various solid tumors and hematological malignancies.[1] Its unique chemical structure, featuring a platinum(II) center coordinated to a pyrophosphate and a (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) ligand, confers a distinct and multifaceted mechanism of action that sets it apart from traditional platinum-based chemotherapeutics.[2][3] This technical guide provides a comprehensive overview of the pleiotropic effects of PT-112, focusing on its core mechanisms of action, and presents quantitative data and detailed experimental methodologies from key preclinical and clinical studies.

The primary anticancer activity of PT-112 stems from its ability to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an adaptive immune response against tumor cells.[4][5] This is complemented by its capacity to inhibit ribosomal biogenesis and induce significant stress on cellular organelles, particularly the mitochondria and endoplasmic reticulum.[6][7] Furthermore, the pyrophosphate moiety imparts an osteotropic property to PT-112, leading to its accumulation in bone tissue and suggesting a therapeutic advantage in treating bone metastases.[1][8]

Core Mechanisms of Action

The pleiotropic effects of PT-112 are rooted in a cascade of intracellular events that ultimately lead to cancer cell death and the activation of the host immune system.

Inhibition of Ribosomal Biogenesis

A key upstream event in the mechanism of action of PT-112 is the inhibition of ribosomal biogenesis (RiBi).[7] Treatment of cancer cells with PT-112 leads to nucleolar stress, characterized by the rapid relocation of nucleophosmin (NPM1) from the nucleolus to the nucleoplasm.[7] This disruption of ribosomal synthesis and assembly processes is believed to be a central driver of PT-112-induced cancer cell death, as the high metabolic and proliferative rate of cancer cells makes them particularly vulnerable to RiBi inhibition.[7][9][10] Gene expression analyses have confirmed that PT-112 treatment results in the significant repression of pathways related to RiBi and rRNA processing.[7]

Mitochondrial and Endoplasmic Reticulum Stress

PT-112 induces significant stress on both the mitochondria and the endoplasmic reticulum (ER).[6]

Mitochondrial Stress: PT-112 treatment leads to a cascade of mitochondrial-damaging effects, including:

-

Increased mitochondrial reactive oxygen species (ROS) generation.[2][11]

-

Altered mitochondrial respiration.[12]

-

Release of mitochondrial DNA (mtDNA) into the cytosol, a potent immunogenic signal that can trigger a "viral mimicry" response.[6][13]

Interestingly, cancer cells with existing mitochondrial deficiencies have shown increased sensitivity to PT-112, suggesting a potential biomarker for patient stratification.[2][11]

Endoplasmic Reticulum (ER) Stress: PT-112 triggers the ER stress response, a key indicator of which is the phosphorylation of the eukaryotic translation initiation factor 2 subunit alpha (eIF2α).[6][14] This activation of the integrated stress response (ISR) is a critical component of the signaling cascade that leads to immunogenic cell death.[6]

Induction of Immunogenic Cell Death (ICD)

The culmination of RiBi inhibition and organelle stress is the induction of immunogenic cell death (ICD).[4][5] ICD is a functionally distinct form of cell death that is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "eat me" signals and adjuvants to the immune system.[4] Key DAMPs released upon PT-112 treatment include:

-

Calreticulin (CRT) exposure: Translocation of CRT to the cell surface, which serves as a potent phagocytic signal for dendritic cells.[4][8]

-

ATP secretion: Release of extracellular ATP, which acts as a "find me" signal to attract immune cells.[4]

-

High mobility group box 1 (HMGB1) protein release: Passive release of HMGB1 from the nucleus of dying cells, which acts as a late-stage immunostimulatory signal.[4]

The release of these DAMPs promotes the maturation and activation of dendritic cells, leading to the priming of tumor-specific T cells and the generation of a robust and durable anti-cancer immune response.[4][5]

Osteotropism

The pyrophosphate component of PT-112 is chemically similar to bisphosphonates, a class of drugs known for their affinity for the bone mineral matrix.[8] This "osteotropism" results in higher concentrations of PT-112 in bone tissue compared to other organs.[2][8] This property is particularly relevant for the treatment of cancers that frequently metastasize to the bone, such as prostate and breast cancer, as well as primary bone malignancies like multiple myeloma.[1]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of PT-112.

Table 1: In Vitro Cytotoxicity of PT-112 in Human Cancer Cell Lines [3]

| Cancer Type | Cell Line | IC50 (µM) |

| Breast | MDAMB415 | 222.14 |

| BT20 | 125.06 | |

| T47D | 88.04 | |

| Colon | SW480 | 114.71 |

| HT29 | 80.52 | |

| HCT116 | 32.53 | |

| Gastric | AGS | 0.287 |

| Lung | A549 | 45.42 |

| H460 | 38.69 | |

| Prostate | PC3 | 54.19 |

| DU145 | 39.81 | |

| Mean (all 121 cell lines) | 58.60 |

Table 2: Clinical Efficacy of PT-112 in Phase 1/2 Studies

| Indication | Clinical Trial | Key Efficacy Endpoints | Reference |

| Advanced Solid Tumors | NCT02266745 (Phase 1) | 17% of patients achieved PFS ≥6 months. Durable partial responses in NSCLC, SCLC, and thymoma. | [15][16] |

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | NCT02266745 (Phase 2) | Radiographic and serum marker reductions. 4 of 10 mCRPC patients survived ≥2 years. | [17] |

| mCRPC (with Avelumab) | NCT03409458 (Phase 1b) | PSA declines in 6/14 patients (3 with ≥50% decrease). Radiographic reductions in 2/9 patients with measurable disease. | [18] |

| Thymic Epithelial Tumors | NCT05104736 (Phase 2) | 89% of evaluable patients had stable disease. Median PFS not reached in thymoma and 6.2 months in thymic carcinoma. | [19][20] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay[3]

-

Cell Culture: 121 human cancer cell lines were cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of PT-112 for 72 hours.

-

Cell Viability Assessment: Cell viability was determined using a commercial DNA-based fluorescence assay.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

DAMPs Release Assay[4]

-

Cell Culture and Treatment: Mouse breast carcinoma TSA cells were treated with PT-112, cisplatin (negative control), or mitoxantrone (positive control) for 24 and 48 hours.

-

Calreticulin (CRT) Exposure: Surface CRT exposure was assessed by flow cytometry using a CRT-specific antibody.

-

ATP Secretion: Extracellular ATP levels in the culture supernatant were measured using a luminometric assay.

-

HMGB1 Release: Extracellular HMGB1 levels in the culture supernatant were quantified by ELISA.

Clinical Trial Protocol: PT-112 in Thymic Epithelial Tumors (NCT05104736)[21][22][23]

-

Patient Population: Patients aged 18 years and older with recurrent thymoma or thymic carcinoma whose disease progressed after at least one platinum-containing chemotherapy.

-

Treatment Regimen: PT-112 administered intravenously at 360 mg/m² on days 1, 8, and 15 of a 28-day cycle.

-

Primary Objective: To determine the objective response rate (ORR) per RECIST 1.1 criteria.

-

Secondary Objectives: To assess safety, duration of response, progression-free survival (PFS), and overall survival (OS).

-

Correlative Studies: Analysis of immune cell infiltration and activation in tumor biopsies and peripheral blood.

Clinical Trial Protocol: PT-112 in mCRPC (NCT02266745)[15][16][17]

-

Patient Population: Patients with metastatic castration-resistant prostate cancer with radiographic progression after at least three prior lines of therapy.

-

Treatment Regimen: Patients were randomized to one of three dosing arms to determine the recommended Phase 3 dose.

-

Primary Objective: To determine the recommended Phase 3 dose and schedule for PT-112.

-

Secondary Objectives: To evaluate the disease control rate, safety, overall survival, and radiographic progression-free survival.

Clinical Trial Protocol: PT-112 in Combination with Avelumab (NCT03409458)[18][24][25][26]

-

Patient Population: Patients with selected advanced solid tumors, including non-small cell lung cancer (NSCLC) and mCRPC.

-

Treatment Regimen: A dose-escalation phase to determine the recommended Phase 2 dose of PT-112 in combination with a fixed dose of avelumab (800 mg).

-

Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of PT-112 in combination with avelumab.

-

Secondary Objectives: To evaluate the safety, tolerability, and preliminary clinical effects of the combination.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with PT-112.

Caption: Core mechanisms of action of PT-112.

Caption: PT-112-induced immunogenic cell death pathway.

Caption: Generalized clinical trial workflow for PT-112.

Conclusion

PT-112 is a promising anti-cancer agent with a unique pleiotropic mechanism of action that distinguishes it from conventional chemotherapies. Its ability to induce immunogenic cell death, coupled with its effects on ribosomal biogenesis and organelle stress, provides a multi-pronged attack on cancer cells. The osteotropic nature of PT-112 further enhances its therapeutic potential, particularly for patients with bone-metastatic disease. The data from preclinical and ongoing clinical trials are encouraging, demonstrating a manageable safety profile and signals of durable anti-tumor activity across a range of malignancies. Further research and clinical development are warranted to fully elucidate the therapeutic potential of PT-112 and to identify patient populations most likely to benefit from this novel immunotherapeutic agent.

References

- 1. Phosplatin Therapeutics Receives Notice of US Patent Issuance for PT-112 as Therapeutic Agent for Treatment of Bone or Blood Cancers [prnewswire.com]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. news-medical.net [news-medical.net]

- 11. mdpi.com [mdpi.com]

- 12. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Partial mitochondrial involvement in the antiproliferative and immunostimulatory effects of PT-112. [vivo.weill.cornell.edu]

- 14. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects [prnewswire.com]

- 15. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. urotoday.com [urotoday.com]

- 17. urologytimes.com [urologytimes.com]

- 18. PT-112 in advanced metastatic castrate-resistant prostate cancer (mCRPC), as monotherapy or in combination with PD-L1 inhibitor avelumab: Findings from two phase I studies. - ASCO [asco.org]

- 19. AB016. Phase 2 clinical trial of PT-112 in patients with thymic epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes and Protocols for PT-112 Administration in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of PT-112, a novel platinum-pyrophosphate conjugate, in preclinical mouse tumor models. PT-112 is recognized for its unique mechanism of action that induces immunogenic cell death (ICD), making it a promising candidate for cancer immunotherapy research.[1][2][3][4] Its osteotropic properties, driven by the pyrophosphate moiety, allow for targeted accumulation in bone, offering a therapeutic advantage for cancers affecting the skeletal system.[5]

Mechanism of Action

PT-112 exerts its anti-cancer effects through a pleiotropic mechanism that distinguishes it from traditional platinum-based chemotherapies.[6] Key aspects of its mechanism include:

-

Induction of Immunogenic Cell Death (ICD): PT-112 stimulates the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), ATP, and high mobility group box 1 (HMGB1).[1][2] These molecules act as danger signals that recruit and activate dendritic cells, leading to the priming of an anti-tumor T-cell response.[5][6]

-

Ribosomal Biogenesis Inhibition: PT-112 has been shown to inhibit ribosomal biogenesis, a critical process for protein synthesis that is often upregulated in cancer cells.[4][5]

-

Mitochondrial and Endoplasmic Reticulum Stress: The compound induces significant stress on the mitochondria and endoplasmic reticulum within cancer cells, contributing to cell death.[4] This includes the generation of reactive oxygen species (ROS) and the release of mitochondrial DNA into the cytosol, which can further stimulate an immune response.[4][6]

-

Osteotropism: The pyrophosphate component of PT-112 leads to its accumulation in bone tissue, making it particularly relevant for treating bone metastases and primary bone cancers like multiple myeloma.[5]

Data Presentation: In Vivo Efficacy of PT-112

The following tables summarize quantitative data from preclinical studies of PT-112 in various mouse tumor models.

Table 1: PT-112 Administration in Syngeneic Solid Tumor Models

| Tumor Model | Mouse Strain | PT-112 Dosage and Route | Dosing Schedule | Key Findings |